molecular formula C10H17NO3 B2860973 tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 2091263-82-8

tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate

Cat. No. B2860973
CAS RN: 2091263-82-8
M. Wt: 199.25
InChI Key: OPOQGFDRQILQKZ-UHFFFAOYSA-N
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Description

“tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate” is a chemical compound with the CAS Number: 2091263-82-8 . It has a molecular weight of 199.25 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis of Carbocyclic Analogues : This compound is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure confirms the relative substitution pattern in β-2-deoxyribosylamine (Ober et al., 2004).
  • Study of tert-Butyl Substituents : The tert-butyl group is commonly used in medicinal chemistry. Its incorporation impacts properties like lipophilicity and metabolic stability, and alternative substituents are explored (Westphal et al., 2015).
  • Hydrolysis and Structural Characterization : tert-Butyl-substituted alumoxanes, related to the tert-butyl group, have been synthesized and characterized, providing insights into the chemistry of alumoxanes (Mason et al., 1993).

Bioisosteres and Drug Analogues

  • Formation and Characteristics of Bicyclo[1.1.1]pentyl Anion : Research into the bicyclo[1.1.1]pentyl anion, which shares similarities with the tert-butyl group, sheds light on acidity and bond dissociation energy, important for drug design (Reed et al., 2002).
  • Development of Nanofibers for Sensory Materials : tert-Butyl carbazole derivatives have been used to create nanofibers with strong blue light emission, useful in detecting acid vapors. This highlights the application of tert-butyl derivatives in sensory materials (Sun et al., 2015).
  • Hydrogenation in Pharmaceutical Synthesis : The hydrogenation of tert-butoxycarbonylamino compounds demonstrates their use in producing specific pharmaceutical intermediates (Smith et al., 2001).

Advanced Organic Synthesis Techniques

  • Direct Synthesis of 3-Alkylbicyclo[1.1.1]pentan-1-amines : Innovative methods for synthesizing alkylbicyclo[1.1.1]pentan-1-amines from propellane have been developed. This offers new pathways in organic synthesis, highlighting the utility of bicyclo[1.1.1]pentane scaffolds (Hughes et al., 2019).
  • Selective Synthesis of Difluorobicyclo[1.1.1]pentane Analogues : This synthesis showcases the potential of bicyclo[1.1.1]pentane analogues to replace certain molecular fragments, improving drug properties (Ma et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . There are several precautionary statements associated with the compound as well .

properties

IUPAC Name

tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(2,3)14-7(12)11-9-4-10(13,5-9)6-9/h13H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOQGFDRQILQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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